5-Phenylproline

描述

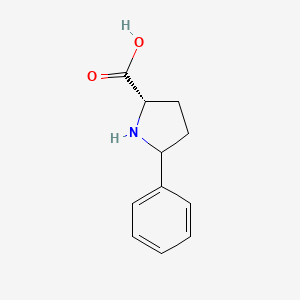

Structure

2D Structure

3D Structure

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

(2S)-5-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1 |

InChI 键 |

SMWADGDVGCZIGK-AXDSSHIGSA-N |

手性 SMILES |

C1CC(N[C@@H]1C(=O)O)C2=CC=CC=C2 |

规范 SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 5 Phenylproline and Its Derivatives

Classical Approaches to Racemic 5-Phenylproline Precursors

Classical synthesis routes often focus on the construction of the racemic pyrrolidine (B122466) core, which contains both enantiomers of the target molecule. These racemic products then serve as precursors that must be separated in a subsequent step to yield the enantiomerically pure forms.

Efficient methods have been developed for the gram-scale preparation of both cis- and trans-β-phenylproline (another term for this compound) in their racemic forms. researchgate.net One effective strategy begins with N-Boc-β-alanine, which is converted into a vinyl triflate with complete regiochemical control. researchgate.net This intermediate undergoes a high-yielding cross-coupling reaction, followed by a completely stereoselective hydrogenation, to produce the cis-β-phenylproline derivative. researchgate.net

To access the trans isomer, a process of epimerization is employed. The synthesized cis-β-phenylproline derivative is treated with a strong base, such as lithium bis(trimethylsilyl)amide, which facilitates the inversion of stereochemistry at the carbon atom bearing the phenyl group, providing access to the trans isomer. researchgate.net

Once the racemic precursors of cis- and trans-β-phenylproline are synthesized, they require separation to isolate the individual enantiomers. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. researchgate.net The resolution is typically performed on a semipreparative scale to obtain usable quantities of the enantiopure compounds. researchgate.net

The choice of the chiral stationary phase is critical and depends on the isomer being separated. For the resolution of cis-β-phenylproline precursors, an amylose-based CSP, such as Chiralpak IA, has been used effectively. researchgate.net Conversely, the enantiomers of trans-β-phenylproline precursors are separated using a cellulose-based CSP, like Chiralpak IC. researchgate.net This differential selectivity highlights the importance of matching the CSP to the specific stereochemical properties of the analyte.

Table 1: Chromatographic Conditions for Enantiomeric Resolution of β-Phenylproline Precursors

| Isomer | Chiral Stationary Phase (CSP) | Column Type | Reference |

|---|---|---|---|

| cis-β-Phenylproline Precursor | Amylose-based (Chiralpak IA) | Semipreparative HPLC | researchgate.net |

| trans-β-Phenylproline Precursor | Cellulose-based (Chiralpak IC) | Semipreparative HPLC | researchgate.net |

Stereoselective Synthesis of this compound Scaffolds

Stereoselective synthesis aims to control the formation of chiral centers during the reaction, offering a more direct route to enantiomerically enriched products. The 1,3-dipolar cycloaddition is a powerful reaction for the stereocontrolled construction of five-membered heterocyclic rings like the pyrrolidine core of this compound. wikipedia.orgorganic-chemistry.orgnih.gov

This strategy involves the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org For the synthesis of this compound derivatives, the key 1,3-dipole is an azomethine ylide, which is typically generated in situ from an arylimino ester. nih.govresearchgate.net

The synthesis begins with the preparation of the necessary arylimino esters (also known as Schiff bases). nih.gov These are typically synthesized by reacting substituted benzaldehydes with α-amino acid esters, such as the methyl esters of glycine (B1666218) or alanine, under dehydrating conditions. nih.gov

Table 2: Representative Reactants for Arylimino Ester Synthesis

| Aldehyde Component | Amino Acid Ester Component | Resulting Intermediate | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | Methyl Glycinate | Methyl 2-(benzylideneamino)acetate | nih.gov |

| Substituted Benzaldehydes | Methyl Alaninate | Substituted Arylimino Ester | nih.gov |

| Substituted Benzaldehydes | Methyl Glutamate | Substituted Arylimino Ester | nih.gov |

The arylimino ester is then used to generate an azomethine ylide. This is often achieved by treatment with a Lewis acid, such as lithium bromide or a silver(I) salt, in the presence of a base. nih.govresearchgate.net The resulting azomethine ylide is a reactive 1,3-dipole that is immediately trapped by a dipolarophile present in the reaction mixture. nih.gov

Common dipolarophiles used in these reactions include divinyl sulfone (DVS) and acrylonitrile (B1666552). nih.govnih.govduke.edu The reaction of the azomethine ylide with these electron-deficient alkenes leads to the formation of the substituted pyrrolidine ring, yielding precursors to this compound. nih.gov For instance, the cycloaddition with divinyl sulfone introduces a vinylsulfonyl group at the 4-position of the proline ring, while acrylonitrile introduces a cyano group. nih.govresearchgate.net

A key advantage of the 1,3-dipolar cycloaddition is its potential for high stereocontrol. The reaction between the azomethine ylide and divinyl sulfone proceeds stereospecifically through an endo-cycloaddition pathway. nih.govresearchgate.net This specific transition state geometry results in the formation of racemic 5-phenyl prolinates where the substituents at positions 2, 4, and 5 of the pyrrolidine ring all have a cis-relationship to one another. nih.govresearchgate.net The cis-stereochemistry of these products has been unequivocally confirmed by X-ray crystallography. nih.govresearchgate.net

In contrast, the stereoselectivity of the cycloaddition is noted to be poor when acrylonitrile is used as the dipolarophile, leading to the formation of multiple products. nih.gov This demonstrates how the choice of dipolarophile can significantly influence the stereochemical outcome of the reaction.

1,3-Dipolar Cycloaddition Strategies

Utilization of Silver(I)-Azomethine Ylides

A key strategy for synthesizing the pyrrolidine ring of this compound involves the 1,3-dipolar cycloaddition of azomethine ylides. nih.govwikipedia.org In this method, silver(I)-azomethine ylides are generated in situ from imino esters, which are themselves synthesized from the condensation of substituted benzaldehydes and α-amino acid esters like methyl glycinate. nih.gov The generation of the ylide is typically facilitated by a silver salt, such as silver acetate (B1210297) (AgOAc), in the presence of a base like triethylamine. researchgate.net

These N-metallated azomethine ylides are transient 1,3-dipoles that readily react with electron-deficient dipolarophiles. nih.govwikipedia.org For the synthesis of specific this compound derivatives, divinyl sulfone has been used as the dipolarophile. The subsequent cycloaddition reaction proceeds in a stereospecific endo-process, leading to the formation of racemic 5-phenyl prolinates with a cis-stereochemical relationship between the phenyl, methoxycarbonyl, and vinylsulfonyl groups. nih.gov The structure of these cycloadducts has been confirmed through X-ray crystallography. nih.gov This method provides an effective route to highly functionalized pyrrolidines, where the substituents on the aromatic ring of the initial benzaldehyde can be varied to produce a diverse set of analogs. nih.gov

| Starting Materials | Reagents | Product | Key Features |

| Substituted Benzaldehydes, α-Amino Acid Esters | MgSO₄, Et₃N, CH₂Cl₂ | Imino Esters | Precursors for azomethine ylides. nih.gov |

| Imino Esters, Divinyl Sulfone | AgOAc, Et₃N | cis-5-Phenyl Prolinates | 1,3-dipolar cycloaddition; stereospecific endo-process. nih.gov |

Metal Carbenoid N-H Insertion Methodology

A powerful and stereoselective method for synthesizing substituted prolines involves the intramolecular N-H insertion of a metal carbenoid. acs.orgrsc.org This key transformation typically utilizes a rhodium catalyst, such as Rh₂(OAc)₄, to decompose an α-diazo β-keto ester. acs.orgrsc.orgrsc.org The resulting metal carbenoid intermediate then undergoes a facile intramolecular N-H insertion, cyclizing to form the pyrrolidine ring. acs.orgacs.org This process is highly stereoselective, affording exclusively cis-5-substituted 3-oxo prolines. acs.org The observed stereospecificity is consistent with a concerted or nearly concerted reaction mechanism. acs.org

Synthesis from Enantiopure N-Sulfinyl δ-Amino β-Keto Esters

The asymmetric synthesis of substituted prolines can be achieved using enantiopure N-sulfinyl δ-amino β-keto esters as versatile chiral building blocks. acs.org The synthesis of these precursors begins with an enantiopure N-sulfinyl imine, such as (S)-(+)-N-(2,2-dimethylpropylidene)-p-toluenesulfinamide. acs.org Treatment of this imine with the sodium enolate of methyl acetate yields the requisite N-sulfinyl δ-amino β-keto ester with high diastereoselectivity (>96% de). acs.org This approach provides a reliable method for establishing the stereochemistry at the C5 position of the future proline ring.

Intramolecular Cyclization via α-Diazo β-Keto Esters

The N-sulfinyl δ-amino β-keto ester is then converted into an α-diazo β-keto ester. This is accomplished through a diazo-transfer reaction using an azide (B81097) source, such as 4-carboxybenzenesulfonyl azide (4-CBSA) or mesyl azide. acs.orgrsc.org Following the diazo transfer, the sulfinyl group is removed, and the amine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to yield the N-Boc-δ-amino α-diazo β-keto ester. acs.org

The crucial cyclization step is then induced by treating the diazo compound with a rhodium catalyst, typically rhodium(II) acetate (Rh₂(OAc)₄). acs.orgrsc.org The catalyst promotes the decomposition of the diazo group and the formation of a rhodium carbenoid, which rapidly undergoes intramolecular N-H insertion. This cyclization is highly efficient and stereoselective, producing a 5-substituted 3-oxo-proline as a single cis isomer in high yield (e.g., 97%). acs.org

| Step | Reactants | Reagents | Product | Yield |

| 1 | (SS,R)-(+)-4 (β-amino acid) | NaH, Mel | Methyl ester of (SS,R)-(+)-4 | - |

| 2 | Methyl ester from Step 1 | 4-CBSA | N-sulfinyl δ-amino α-diazo β-keto ester | 96% |

| 3 | Diazo ester from Step 2 | TFA/MeOH; then Boc₂O, Et₃N, DMAP | N-Boc-protected (R)-(−)-7 | 90% |

| 4 | N-Boc diazo ester (R)-(−)-7 | Rh₂(OAc)₄ (3 mol %) | cis-5-tert-butyl-3-oxo-proline (−)-8 | 97% |

Table data adapted from a study on the synthesis of cis-5-tert-butylproline, illustrating the general methodology. acs.org

Elaboration of Oxo-Proline Intermediates

To obtain the final 5-substituted proline, the 3-oxo group in the proline intermediate must be removed. acs.org A common and efficient method involves converting the ketone into an enol phosphonate (B1237965). This is achieved by treating the 3-oxo-proline with a base, such as sodium hydride (NaH) with 18-crown-6, followed by the addition of diethyl chlorophosphate. acs.org This reaction yields a single regioisomer of the enol phosphonate. The enol phosphonate is then subjected to hydrogenation, for instance using a platinum catalyst (Pt/C) and hydrogen gas (H₂), which reduces the double bond and cleaves the phosphate (B84403) group to afford the desired cis-5-substituted proline ester. acs.org A final deprotection step, if necessary, yields the target amino acid. acs.org

Pyrrolidine Ring Construction via Intramolecular Cyclization

An alternative strategy for constructing the pyrrolidine ring relies on the intramolecular cyclization of functionalized acyclic precursors derived from β-amino acids. rsc.org This approach is versatile and can be adapted for the synthesis of enantiomerically pure proline analogues by starting with homochiral β-amino acids. rsc.orgrsc.org

Starting Materials from β-Amino Acids

Enantiopure β-amino acids serve as excellent starting materials for this synthetic route. rsc.orgrsc.org These can be readily accessed through racemization-free homologation procedures of common proteinogenic L-amino acids. rsc.org For instance, a δ-benzylproline analogue can be synthesized starting from the enantiopure β-amino acid derived from L-phenylalanine. rsc.orgrsc.org

The synthesis begins by converting the starting β-amino acid into a β-ketoester. This is achieved by reacting the N-protected β-amino acid with a reagent like N,N'-carbonyldiimidazole and then with the magnesium salt of a monoester of malonic acid. rsc.org The resulting β-ketoester is then subjected to a diazo-transfer reaction, followed by a rhodium-catalyzed intramolecular N-H insertion, similar to the methodology described previously (Section 2.2.2.2), to yield a δ-substituted-β-ketoproline derivative. rsc.orgrsc.org This intermediate can then be further elaborated to the desired proline analogue. rsc.org This methodology demonstrates the utility of β-amino acids as foundational units for building complex, optically pure proline derivatives. rsc.org

Formation of Vinyl Triflate Intermediates

Following the construction of the 3-oxopyrrolidine, the synthesis proceeds through the formation of a vinyl triflate intermediate. rsc.orgrsc.org This step is critical for introducing the necessary functionality for subsequent stereoselective transformations. The conversion of the ketone group in the 3-oxopyrrolidine to a vinyl triflate is achieved with complete regioselectivity. rsc.orgrsc.org This high degree of control is essential for ensuring that the subsequent hydrogenation reaction occurs at the desired position, ultimately leading to the correct stereochemistry in the final product. The use of triflic anhydride (B1165640) in the presence of a base is a common method for this transformation, converting the enolate of the ketone into the corresponding vinyl triflate. organic-chemistry.orgd-nb.info This intermediate is a versatile precursor for various coupling and reduction reactions. orgsyn.org

Stereoselective Hydrogenation Reactions

The final key step in this synthetic sequence is the stereoselective hydrogenation of the vinyl triflate intermediate. rsc.orgrsc.org The choice of catalyst for this reaction is crucial for controlling the diastereoselectivity of the product. Hydrogenation using platinum oxide as the catalyst has been shown to provide good diastereoselectivity, favoring the formation of the cis δ-substituted L-proline derivative, methyl (2S,5R)-5-benzylprolinate. rsc.orgrsc.org This reaction yields the desired cis isomer as the major product. rsc.org

Alternatively, a less diastereoselective hydrogenation can be achieved using a palladium-based catalyst, which results in the formation of the trans stereoisomer, methyl (2R,5R)-5-benzylprolinate, as a minor product. rsc.orgrsc.org The ability to access both cis and trans isomers, depending on the chosen reaction conditions, highlights the versatility of this synthetic approach. clockss.org The stereochemical outcomes are predictable, and this method has been successfully applied to produce various substituted prolinols with high diastereoselectivity. clockss.org

Synthesis of Advanced this compound Derivatives

Building upon the core this compound scaffold, researchers have developed methods to synthesize more complex derivatives with tailored properties. These advanced derivatives often feature additional substituents on the pyrrolidine ring or the phenyl group, leading to compounds with specific biological activities or catalytic applications.

Synthesis of 1,3-Diaryl-5-Oxo-Proline Derivatives

A notable class of advanced derivatives are the 1,3-diaryl-5-oxo-proline compounds. The synthesis of these molecules has been described as a strategy to develop new endothelin receptor ligands. mdpi.comresearchgate.netresearchgate.net The synthetic scheme typically involves the reaction of an amine with a derivative of 2-bromopropanedioic acid to form an initial ester. researchgate.net This ester then undergoes a reaction with a substituted 3-phenyl-2-propenoic acid ethyl ester in the presence of a base like sodium ethoxide to construct the pyrrolidine ring. researchgate.net This approach allows for the creation of a library of compounds with different aryl groups at the 1 and 3 positions of the 5-oxo-proline core. mdpi.com The final products are often obtained as a racemic mixture of the trans diastereomer. researchgate.net

Below is a table summarizing the synthesis of some 1,3-diaryl-5-oxo-proline derivatives:

| Compound Name | Starting Materials | Reagents and Conditions | Yield | Melting Point (°C) |

| (±)-trans 1,3-Di(1,3-benzodioxol-5-yl)-5-oxo-proline (Sodium Salt) | 1,3-Benzodioxol-5-amine, 2-bromo-propanedioic acid 1,3-diethyl ester, 3-(1,3-benzodioxol-5-yl)-2-propenoic acid ethyl ester | a) Room temp, 3 days; b) EtONa, dry EtOH, reflux, 20 h; c) NaOH aq. 10N, reflux, 1 h | 88% | 214 |

| (±)-trans 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-5-oxo-proline | 4-Methoxyaniline, 2-bromo-propanedioic acid 1,3-diethyl ester, 3-(1,3-benzodioxol-5-yl)-2-propenoic acid ethyl ester | a) Room temp, 3 days; b) EtONa, dry EtOH, reflux, 20 h; c) NaOH aq. 10N, reflux, 1 h | 91% | 200-202 |

Derivatives with Electrophilic Substituents (e.g., Vinylsulfonyl, Cyano Groups)

The introduction of electrophilic groups, such as vinylsulfonyl and cyano moieties, onto the this compound scaffold has been explored for the development of enzyme inhibitors. researchgate.netnih.gov The synthesis of these derivatives is often achieved through a 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves an arylimino ester and a suitable dipolarophile, such as divinyl sulfone or acrylonitrile, to introduce the desired electrophilic group at the 4-position of the pyrrolidine ring. nih.gov

These functionalized prolinates have been investigated as potential inhibitors of the Staphylococcus aureus sortase SrtA. nih.gov The vinylsulfonyl derivatives, in particular, have been shown to act as irreversible inhibitors by modifying a cysteine residue in the enzyme's active site. nih.gov The cyano-substituted derivatives have also demonstrated inhibitory activity, potentially through the formation of a thioimidate ester with the enzyme. nih.gov

Synthesis of Chiral Diamines (e.g., (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine)

Chiral diamines derived from this compound are valuable ligands in asymmetric catalysis. A notable example is the synthesis of (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine, which has proven to be a highly effective ligand for copper(II)-catalyzed Henry reactions. researchgate.net The synthesis of this diamine starts from methyl Boc-L-pyroglutamate. researchgate.net The key steps involve the introduction of the phenyl group at the 5-position and the subsequent elaboration of the ester group at the 2-position into a methylaminomethyl group. rsc.org The final diamine is obtained as a yellowish oil. rsc.org This ligand, in complex with copper(II) bromide, catalyzes the reaction between various aldehydes and nitromethane (B149229) with excellent yields and outstanding enantioselectivity. researchgate.net

Stereochemical and Conformational Analysis of 5 Phenylproline

Stereoisomeric Characterization

5-Phenylproline, due to the presence of chiral centers, exists as various stereoisomers. Understanding these configurations, particularly the relative cis and trans arrangements and their absolute assignments, is fundamental to elucidating its structural behavior.

Determination of cis and trans Configurations

The cis and trans configurations in this compound refer to the relative orientation of the phenyl group at the 5-position and the carboxyl group (or the nitrogen atom of the pyrrolidine (B122466) ring in relation to the phenyl group). Studies have investigated the conformational propensities of both cis- and trans-(βPh)Pro, comparing their behavior to that of unsubstituted proline in dipeptide sequences nih.gov.

Absolute Configuration Assignment (e.g., X-ray Diffraction Analysis)

The absolute configuration of this compound stereoisomers is crucial for understanding their specific biological and chemical activities. X-ray diffraction analysis is a primary method for unambiguously determining the absolute configuration of chiral compounds, including β-phenylproline derivatives nih.govcsic.esresearchgate.net.

For instance, the (2R,5S) configuration has been identified for 5-phenyl-pyrrolidine-2-carboxylic acid, indicating its specific stereochemical arrangement . In another study, X-ray diffraction analysis of single crystals was used to corroborate the cis relative configuration of ester and phenyl groups in a β-phenylproline derivative, supported by NOE correlations in NOESY spectra csic.es. The absolute configurations of N-Boc amino acids derived from cis- and trans-β-phenylproline were established as (2R,3R) and (2S,3R), respectively, through X-ray diffraction analysis of diastereomeric derivatives and comparison with literature optical rotation values csic.eslookchem.com.

Table 1: Examples of Absolute Configuration Assignments for Phenylproline Derivatives

| Compound Type | Stereochemistry | Method of Determination | Key Findings / Notes | Reference |

| 5-Phenyl-pyrrolidine-2-carboxylic acid | (2R,5S) | Not explicitly stated, but context suggests crystallographic studies | Specific configuration promotes β-turn conformations. | |

| N-Boc-cis-β-phenylproline derivative | (2R,3R) | X-ray diffraction analysis, NOESY, optical rotation comparison | Cis relative configuration of ester and phenyl groups. | csic.es |

| N-Boc-trans-β-phenylproline derivative | (2S,3R) | X-ray diffraction analysis, optical rotation comparison | Trans relative configuration. | csic.es |

Conformational Landscapes and Dynamics

The cyclic nature of the pyrrolidine ring in this compound, combined with the steric bulk of the phenyl substituent, leads to a complex conformational landscape. Analyzing the puckering of the pyrrolidine ring and the influence of the phenyl group provides insights into the molecule's dynamic behavior and its preferred structural states.

Pyrrolidine Ring Puckering Analysis

The pyrrolidine ring in this compound derivatives exhibits complex pseudorotational dynamics, which directly impact peptide backbone flexibility and conformational sampling . Pseudorotation involves out-of-plane displacements of carbon atoms within the five-membered ring, interconverting between envelope and twist conformations .

The puckering of the pyrrolidine ring is significantly affected by the presence of the aromatic substituent nih.gov. The phenyl group tends to occupy positions that minimize steric repulsions, influencing the ring's puckering nih.gov. Pseudorotational parameters, such as amplitude and phase, are used to describe these puckering characteristics based on endocyclic dihedral angles researchgate.net. For 5-phenyl-pyrrolidine systems, the phenyl substituent creates asymmetric energy landscapes that favor specific puckering states .

Influence of the Phenyl Substituent on Ring Flexibility

The phenyl substituent at the 5-position of this compound introduces significant steric constraints that favor specific backbone dihedral angles compatible with turn geometry . This leads to more restricted conformational sampling compared to unsubstituted proline . The aromatic substitution provides conformational restraint through both steric and electronic effects .

Crystallographic studies of β-phenylproline derivatives demonstrate that the aromatic substituent adopts well-defined orientations to minimize steric repulsions within the pyrrolidine ring system . This constraint enhances the propensity for β-turn formation . Quantum mechanical calculations also indicate that while 5-phenyl-pyrrolidine lacks unsaturation, the aromatic substitution provides analogous conformational restraint . The distinct steric requirements of the substituent at the Cα position (which would be C2 in this compound, as it's an α-amino acid) can play a significant role in modulating the conformational preferences of proline analogues acs.org. The presence of a phenyl group at the 5-(R)-position in α-conotoxin ImI analogues, for example, results in an expansion of the hydrophobic surface and influences proline conformation nih.gov.

Conformational Preferences in Solution and Solid State

The conformational preferences of this compound can vary depending on the environment, exhibiting different behaviors in solution versus the solid state. Nuclear Magnetic Resonance (NMR) and Infrared (IR) studies are crucial for investigating solution-state conformations, while X-ray diffraction analysis provides insights into solid-state structures nih.gov.

Research on β-phenylproline derivatives has shown that the aromatic substituent adopts specific, well-defined orientations, which are more restricted for the cis derivative nih.gov. These conformational preferences contribute to enhanced stability, particularly when the residue occupies specific positions (e.g., i+1) in β-turns . The formation of stable conformations is a balance between intramolecular strain and favorable intermolecular interactions, especially in peptide environments where hydrogen bonding and electrostatic interactions play a role .

Studies on other α-substituted proline analogues, such as α-methylproline and α-phenylproline, have used Density Functional Theory (DFT) calculations to investigate conformational preferences, considering both cis/trans isomerism of peptide bonds and pyrrolidine ring puckering, with solvation effects evaluated using a Self-Consistent Reaction Field model acs.orgnih.gov. While specific data tables for this compound's solution vs. solid-state preferences were not found directly, the methodologies and general principles apply.

Table 2: Key Influences on this compound Conformation

| Factor | Influence on Conformation | Details | Reference |

| Phenyl Substituent (Steric) | Creates steric constraints, restricts conformational sampling. | Favors specific backbone dihedral angles, minimizes steric repulsions. | |

| Phenyl Substituent (Electronic) | Provides conformational restraint. | Analogous to unsaturation, affects energy landscapes. | |

| cis vs. trans Configuration | Phenyl orientation is more restricted in cis. | Affects pyrrolidine ring puckering and overall flexibility. | nih.gov |

| Environment (Solution/Solid) | Influences stable conformations. | Balance of intramolecular strain and intermolecular interactions (e.g., H-bonding). |

Applications of 5 Phenylproline in Chemical Biology and Medicinal Chemistry Research

Design and Application in Peptidomimetics

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced stability and bioavailability. 5-Phenylproline is a key component in the design of such molecules, contributing to their structural integrity and functional efficacy. For instance, mercaptoacyl dipeptides containing a C-terminal this compound have been synthesized as highly efficient dual inhibitors of zinc metallopeptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), which are involved in blood pressure regulation. fishersci.at

The cyclic side chain of proline, including its substituted derivatives like this compound, introduces unique conformational restraints on the peptide backbone. ontosight.ai This inherent rigidity is critical for modulating the backbone dihedral angles (ϕ, ψ) and influencing the cis/trans preferences of the amide (or imide) bond involving the pyrrolidine (B122466) nitrogen. ontosight.ai By "locking" the peptide into a specific conformation, this compound contributes to the design of conformationally constrained peptides that offer significant advantages over linear peptides. fishersci.seuni.lu These advantages include enhanced stability, improved binding affinity, and increased resistance to enzymatic degradation, which are crucial for therapeutic development. fishersci.se Furthermore, this compound can induce bends or turns in the peptide backbone, a property valuable in designing specific peptide architectures. thermofisher.in

Phenylproline tetrapeptides (PhPro4) represent a novel class of brain delivery systems. guidetopharmacology.orgtocris.com These peptides are designed as scaffolds to transport therapeutically relevant cargos across biological membranes. The incorporation of phenyl groups into the conformationally rigid proline sequence enhances membrane penetration, facilitating the delivery of compounds that would otherwise struggle to cross cellular barriers. guidetopharmacology.orgsigmaaldrich.com Research has demonstrated the effectiveness of PhPro4 in transporting molecules such as nipecotic acid and L-3,4-dihydroxyphenylalanine (L-DOPA). guidetopharmacology.orgsigmaaldrich.comamericanelements.comnih.gov

The blood-brain barrier (BBB) presents a significant challenge for drug delivery to the central nervous system, as it tightly controls the passage of substances from the bloodstream into the brain. guidetopharmacology.orgamericanelements.comnih.govuni.lu this compound-based peptides, particularly PhPro4, have emerged as promising BBB shuttle systems, primarily operating via passive diffusion. guidetopharmacology.orgtocris.comamericanelements.comnih.govuni.lu

PhPro4 peptides are designed to exploit the transcellular passive diffusion pathway, which allows small, lipophilic molecules to permeate directly across the lipid bilayers of brain endothelial cells. guidetopharmacology.orgamericanelements.comnih.gov Unlike other hydrophobic peptides such as diketopiperazines (DKPs) and N-methyl phenylalanine oligomers, PhPro4 peptides offer an improved approach to brain delivery. guidetopharmacology.orgtocris.comuni.lu Their effectiveness stems from their inherent affinity for lipid membranes, enabling efficient transport of conjugated drug candidates into the brain parenchyma. guidetopharmacology.org

A major limitation of many BBB shuttles, including the "gold-standard" N-methyl phenylalanine tetrapeptides (N-MePhe)4, has been their poor water solubility. guidetopharmacology.orgamericanelements.comnih.govuni.lu PhPro-based BBB shuttles address this challenge by significantly improving water solubility while maintaining high transport values. guidetopharmacology.orgamericanelements.comnih.gov Studies have shown that (PhPro)4 tetrapeptides exhibit water solubility in the range of 1–5 mM, representing a substantial improvement—up to three orders of magnitude (1,000-fold)—compared to (N-MePhe)4 tetrapeptides, which typically dissolve in the sub-micromolar range. guidetopharmacology.orgamericanelements.comnih.gov For context, the solubility of the Pro4 peptide (without phenyl groups) was reported to be 300 mM.

Table 1: Comparison of Water Solubility for BBB Shuttle Peptides

| Peptide Type | Water Solubility | Improvement vs. (N-MePhe)4 |

| (PhPro)4 Tetrapeptides | 1–5 mM guidetopharmacology.orgamericanelements.comnih.gov | ~1,000-fold guidetopharmacology.orgamericanelements.comnih.gov |

| (N-MePhe)4 Tetrapeptides | <1 µM | N/A |

| Pro4 Peptide | 300 mM | N/A |

The stereochemistry of this compound within peptide sequences significantly influences membrane permeability and contributes to chiral discrimination during passive diffusion across the BBB. guidetopharmacology.orgamericanelements.comnih.gov Research involving a library of 16 (PhPro)4 stereoisomers has revealed that while most stereoisomers exhibit excellent transport values, specific pairs of enantiomers demonstrate high enantiomeric discrimination. guidetopharmacology.orgamericanelements.comnih.gov This discrimination is often linked to differences in their secondary structure, where one enantiomer maintains high transport efficiency while its counterpart shows significantly lower values. guidetopharmacology.orgamericanelements.comnih.gov This indicates that biological membranes can selectively interact with and discriminate between enantiomers of phenylproline tetrapeptides during passive diffusion. guidetopharmacology.org

Table 2: Representative Transport and Effective Permeability Values for (PhPro)4 Stereoisomers

| Compound | Transport (%) (Mean ± SD) | Effective Permeability (Pe · 10⁶ cm/s) (Mean ± SD) |

| DDDD | 15.2 ± 0.5 | 8.6 ± 0.3 |

| LLLL | 14.3 ± 0.3 | 7.95 ± 0.15 |

| DDDL | 12.34 ± 0.13 | 6.72 ± 0.07 |

| LLLD | 17 ± 5 | N/A |

Note: Data for LLLD's effective permeability was not explicitly provided in the snippet but transport percentage was.

Blood-Brain Barrier (BBB) Shuttle Peptides

Conjugation with Therapeutically Relevant Cargos (e.g., Nipecotic Acid, L-DOPA)

This compound-based peptides have been explored as effective shuttles for transporting therapeutically relevant cargos across the blood-brain barrier (BBB) via passive diffusion. The incorporation of phenyl groups into conformationally rigid proline sequences, such as phenylproline tetrapeptides (PhPro)4, significantly enhances membrane penetration and transport properties. These (PhPro)-based BBB-shuttles demonstrate a remarkable improvement in water-solubility, by three orders of magnitude, compared to established gold-standard shuttles like (N-MePhe)4, while maintaining high transport efficiency ub.eduresearchgate.net.

Studies have confirmed the transport capacity of (PhPro)4 when conjugated with cargos that otherwise exhibit poor or no BBB penetration, such as nipecotic acid (NIP) and L-3,4-dihydroxyphenylalanine (L-DOPA) ub.eduresearchgate.netub.eduacs.org. Nipecotic acid is a GABA uptake inhibitor, and L-DOPA is a crucial prodrug for Parkinson's disease, but neither can effectively cross the BBB on its own via passive diffusion ub.eduub.edu. The derivatization of L-DOPA through an amide bond, for instance, can prevent peripheral side effects by inhibiting decarboxylation and enhancing its transport to the brain, where it is subsequently converted to dopamine (B1211576) by aromatic L-amino acid decarboxylase ub.edu.

The following table illustrates the transport efficiency of L-DOPA and Nipecotic Acid when unconjugated versus when conjugated with (PhPro)4, as measured by transport percentage and effective permeability (Pe) values:

| Compound | Transport (%) (Mean ± SD) | Pe · 10^6 (cm/s) (Mean ± SD) |

| L-DOPA | 0.0 ± 0.0 | 0.0 ± 0.0 |

| L-DOPA-(PhPro)4 | 16.7 ± 1.7 | 9.9 ± 1.5 |

| Nipecotic Acid (NIP) | 0.0 ± 0.0 | 0.0 ± 0.0 |

| NIP-(PhPro)4 | 19 ± 3 | 11 ± 2 |

| Data adapted from ub.edu. |

Enzyme Inhibition and Ligand Design Studies

This compound derivatives have been extensively investigated for their ability to inhibit various enzymes, making them valuable in ligand design studies for a range of therapeutic applications.

Inhibition of Staphylococcus aureus Sortase A (SrtA)

Staphylococcus aureus Sortase A (SrtA) is a bacterial cysteine transpeptidase that plays a critical role in the virulence of S. aureus by anchoring surface proteins to the bacterial cell wall ebi.ac.ukasm.orgnih.govresearchgate.netrjptonline.orgnih.govfrontiersin.org. These surface proteins are essential for host invasion, biofilm formation, and immune evasion, making SrtA an attractive target for the development of anti-virulence and antibacterial agents asm.orgnih.govresearchgate.netrjptonline.orgnih.govfrontiersin.org.

Cis-5-phenyl prolinates featuring electrophilic substituents at the fourth position of the pyrrolidine ring have been synthesized and shown to irreversibly inhibit Staphylococcus aureus Sortase A (SrtA) ebi.ac.ukresearchgate.netfrontiersin.org. This inhibition occurs through a mechanism-based approach involving the modification of the enzyme's active site cysteine residue, Cys184 ebi.ac.ukfrontiersin.org. This covalent modification disrupts the enzyme's function, thereby hindering the anchoring of virulence factors to the bacterial cell wall ebi.ac.ukresearchgate.netfrontiersin.org.

Research into the structure-activity relationship (SAR) of these inhibitors has focused on the nature of the electrophilic substituents. For instance, 4-vinylsulfonyl 5-phenyl prolinates have been identified as potent inhibitors of SrtA ebi.ac.ukresearchgate.net. These compounds are synthesized via 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone and acrylonitrile (B1666552) ebi.ac.uk. The insights gained from SAR studies highlight the importance of specific electrophilic groups for effective SrtA inhibition, positioning these compounds as promising lead structures for the development of novel antibacterial and antivirulence agents ebi.ac.uk.

Design of Thrombin Inhibitors based on the cis-5-Phenylproline Scaffold

Thrombin, a key serine protease in the coagulation cascade, is a crucial target for the development of anticoagulant drugs due to its central role in blood clot formation researchgate.netrsc.orgnih.gov. The cis-5-phenylproline scaffold has been successfully utilized in the design of small-molecule thrombin inhibitors researchgate.netorcid.orgdntb.gov.uamolaid.com. These novel organic compounds aim to block thrombin's enzymatic activity, offering potential therapeutic avenues for thromboembolic diseases researchgate.netmolaid.com.

Development of Antiviral and Antibacterial Agents (Research Stage)

Beyond its role in SrtA inhibition, the potential of this compound derivatives as broader antibacterial agents is under active investigation ebi.ac.ukresearchgate.netjfrm.ru. The concept of anti-virulence agents, which disarm pathogens without necessarily killing them, is a promising strategy to combat antibiotic resistance, and this compound derivatives contribute to this area by targeting bacterial virulence factors like SrtA nih.govresearchgate.netnih.govfrontiersin.org. While the primary focus has been on antibacterial applications, the broader utility of these compounds in the development of antiviral agents is also an area of ongoing research jfrm.rufrontiersin.orgmcgill.cabrieflands.com.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels crucial for neurotransmission and implicated in various neuropathological conditions nih.govnih.gov. α-Conotoxins, peptide neurotoxins from marine cone snails, are potent and selective antagonists of nAChRs and serve as valuable probes for studying receptor function and as leads for drug development nih.govnih.govnih.gov.

The strategic incorporation of this compound into α-conotoxin mutants has demonstrated a notable impact on their activity at nAChRs. While modifications at proline residue 6 (Pro6) in α-conotoxins can often disrupt peptide structure and lead to inactive sequences, the introduction of a 5-(R)-phenyl substituent at Pro6 in α-conotoxin ImI has been shown to significantly enhance its binding affinity and antagonistic activity at the α7 nAChR compared to the native conotoxin fishersci.nofishersci.co.uk. A homology model of α-conotoxin ImI-[Pro6(5-R-phenyl)] bound to the α7 nAChR illustrates the positioning of the 5-R-phenylproline residue within the receptor's binding pocket, highlighting its critical role in the enhanced interaction nih.govnih.gov. This substitution is believed to strengthen hydrophobic interactions with the receptor fishersci.no.

The enhanced activity observed with this compound-containing α-conotoxin mutants is largely attributed to specific non-covalent interactions, particularly π-stacking. An α7 nAChR homology model reveals that a phenyl substituent at the 5-R-position of Pro6 in α-conotoxin ImI facilitates an efficient π-stacking interaction with the binding site residues of the receptor nih.gov. The binding sites of nAChRs are characterized by an "aromatic cage" formed by conserved aromatic residues, where ligands engage through cation-π and hydrophobic interactions nih.govuni.lu. The phenyl moieties of 4-(R)-phenylproline and 4-(S)-phenylproline are hypothesized to interact with these receptor residues through similar π-stacking mechanisms, contributing to the improved antagonistic activity fishersci.co.uk.

Applications in Asymmetric Catalysis and Chiral Ligand Development

Asymmetric synthesis, which involves the preferential formation of one enantiomer or diastereoisomer, is a cornerstone in organic chemistry for producing enantiomerically pure compounds essential for pharmaceuticals and other chiral materials latoxan.comontosight.ai. This compound, with its inherent chirality and rigid pyrrolidine scaffold, serves as a valuable building block and ligand in this field.

Asymmetric Synthesis and Chiral Induction

This compound is a non-natural analogue of proline that has been successfully synthesized in its various stereoisomeric forms, including cis- and trans-β-phenylproline, in enantiomerically pure multigram quantities uni.lu. This accessibility makes it a versatile chiral source for asymmetric transformations. Beyond its direct use, phenylproline tetrapeptides, such as (PhPro)4, have been employed to investigate chiral interactions with lipid bilayers, demonstrating that stereochemistry significantly influences passive diffusion across membranes ereztech.comchem960.com. Studies on 16 (PhPro)4 stereoisomers revealed that while most exhibited excellent transport values, certain enantiomeric pairs displayed considerable discrimination in their transport properties, underscoring the critical role of stereochemistry in membrane permeability ereztech.comchem960.com.

This compound Derivatives as Chiral Diamine Ligands for Metal-Catalyzed Reactions (e.g., Copper(II)-Catalyzed Henry Reactions)

Derivatives of this compound have proven to be highly effective chiral ligands in metal-catalyzed asymmetric reactions. Notably, (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine, a derivative readily synthesized from methyl Boc-L-pyroglutamate, functions as an exceptionally efficient chiral diamine ligand for copper(II)-catalyzed Henry reactions. The Henry reaction (nitroaldol reaction) is a fundamental carbon-carbon bond-forming reaction between nitroalkanes and aldehydes or ketones, yielding β-hydroxy nitro-compounds.

Using this this compound-derived ligand, copper(II)-catalyzed Henry reactions have achieved remarkable results, demonstrating excellent yields (exceeding 90%) and superb levels of enantiocontrol (98.5–99.6% enantiomeric excess, ee) across a range of substrates, including aromatic, heteroaromatic, vinylic, and aliphatic aldehydes. This highlights the utility of this compound derivatives in achieving high stereoselectivity in complex organic transformations.

Table 1: Representative Enantiomeric Excess (ee) in Cu(II)-Catalyzed Henry Reactions

| Aldehyde Type | Enantiomeric Excess (ee) | Yield (%) |

| Aromatic | 98.5–99.6% | >90% |

| Heteroaromatic | 98.5–99.6% | >90% |

| Vinylic | 98.5–99.6% | >90% |

| Aliphatic | 98.5–99.6% | >90% |

Organocatalytic Applications of Proline Analogues

Proline and its structural analogues are widely recognized for their role as powerful organocatalysts, facilitating various asymmetric reactions without the need for metal cofactors. The pioneering work in this field dates back to the 1970s, with reports on intramolecular asymmetric aldol (B89426) reactions catalyzed by L-proline. Subsequent research expanded to include intermolecular asymmetric aldol reactions and other transformations.

As a proline analogue, this compound contributes to the broader landscape of organocatalysis, particularly in applications requiring precise chiral induction. While direct specific organocatalytic applications of this compound itself are less extensively detailed in the provided context than its use as a chiral ligand, its structural similarity to proline and its inherent chirality suggest its potential or implied role in this domain. Research on bicyclic analogues of proline has indicated their capacity to serve as stereoselective organocatalysts for aldol reactions, with predictions of improved enantiomeric excess due to enhanced transition state organization and weak interactions. The development of densely substituted proline esters as catalysts for asymmetric Michael additions further underscores the versatility of proline derivatives in organocatalysis.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques employed to predict how molecules interact with each other, simulating their preferred orientation and binding affinity to form stable complexes. This approach is particularly valuable in organic chemistry for understanding the spatial arrangement of molecules and their binding sites, which is critical for drug discovery and chemical synthesis nih.gov.

Molecular docking serves as a computational method to model the interaction between a small molecule, referred to as a ligand, and a protein, known as a receptor, at an atomic level nih.govwikipedia.org. The primary goal is to characterize the behavior of the small molecule within the binding site of target proteins and to elucidate fundamental biochemical processes wikipedia.org. This process involves predicting the ligand's conformation, as well as its position and orientation, often referred to as its "pose," within the receptor's binding sites wikipedia.org. Molecular docking can also be utilized to explore potential unknown or allosteric binding sites on a receptor mpg.de. While molecular docking is a widely used tool for predicting ligand-receptor interactions, specific computational studies detailing the direct ligand-receptor interaction prediction of 5-Phenylproline were not found in the provided search results.

To assess the strength of binding between a ligand and a receptor, molecular docking employs scoring functions nih.gov. These functions evaluate various factors, including hydrogen bonding, van der Waals forces, electrostatic interactions, and solvation effects, to predict the binding affinity and stability of the resulting complex nih.gov. Molecular docking methodologies are instrumental in virtual screening, which helps to narrow down potential drug candidates from large libraries, and in lead compound optimization to identify novel biologically active molecules wikipedia.org. Despite advancements, improving the accuracy of these scoring functions remains an active area of research to enhance the reliability of docking predictions nih.gov. Specific binding affinity and selectivity predictions for this compound were not detailed in the provided search results. However, studies on "phenyl-proline analogues" have explored their binding affinity and receptor class and subtype selectivity, indicating the relevance of this scaffold in such investigations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques that capture biomolecular motion in atomic detail, providing insights into the structural, dynamical, and thermodynamical properties of molecular systems.

MD simulations are capable of sampling the conformational space of binding sites. They are crucial for understanding protein conformational ensembles, which are functionally important in biology, and can reveal conformational clusters and identify novel conformations with important interactions. The stability of ligand-receptor complexes can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of protein Cα atoms and the root-mean-square fluctuation (RMSF) of protein residues, as well as the hydrogen bonding interactions between the inhibitor and the protein along the simulation trajectory. While MD simulations are extensively used for these purposes, specific conformational sampling and stability analyses directly on this compound were not found in the provided search results.

Characterizing the interaction of small molecules with biological membranes is essential for a comprehensive understanding of physiological processes, drug action, and permeation. Molecular dynamics simulations are effectively utilized to study the mechanism of binding and permeation of small molecules with biological membranes, including models of plasma cell membranes and stratum corneum lipid bilayers, and to analyze associated changes in their structure and dynamics. For instance, molecular dynamics simulations have been employed to assess the ability of "phenylproline tetrapeptide blood-brain barrier 'shuttles'" to permeate membranes. These studies indicated that membranes can discriminate enantiomers of phenylproline tetrapeptides in passive diffusion through the blood-brain barrier. Furthermore, the adsorption of ibuprofen (B1674241) to liposome (B1194612) membranes has also been observed to be chirality-dependent. "Phenylproline-based peptides" have also been investigated as a means to overcome the limited solubility of certain compounds.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental for modeling electronic rearrangements that occur during chemical reactions. These calculations are applied to predict the stereoselectivities of reactions, as exemplified by their use in predicting the outcomes of proline-catalyzed asymmetric intermolecular aldol (B89426) reactions. Density functional theory (DFT) calculations, often performed at levels such as B3LYP/6-31+G, are commonly employed for geometry optimization and electronic structure analysis. For larger systems, QM calculations are frequently combined with molecular mechanics (MM) in hybrid QM/MM simulations, allowing for the accurate quantum mechanical description of reactive regions while treating the rest of the system with less computationally intensive molecular mechanics. Specific quantum mechanical calculations directly on this compound were not found in the provided search results.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, energy levels) and conformational landscapes of molecules frontiersin.orgorcid.orgresearchgate.netgoogle.comresearchgate.net. DFT calculations are based on the principle that the total energy of a many-electron system can be uniquely determined by its electron density, offering a computationally efficient alternative to traditional wave-function-based methods for larger systems researchgate.netresearchgate.net.

For a molecule such as this compound, DFT can be employed to determine its most stable three-dimensional conformations, considering the interplay between the proline ring's inherent conformational flexibility and the steric and electronic effects of the phenyl substituent. Such analyses typically involve optimizing molecular geometries to identify energy minima corresponding to different conformers and calculating their relative energies frontiersin.orgorcid.org. Furthermore, DFT can provide insights into electronic properties, including frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potentials, which are critical for understanding chemical reactivity and intermolecular interactions frontiersin.orggoogle.com. While general principles and applications of DFT for conformational and electronic structure analysis are well-established, specific detailed DFT calculation results for the isolated this compound molecule, such as its optimized geometry parameters, precise energy differences between conformers, or detailed electronic properties, were not explicitly found in the current search results. Nevertheless, applying DFT to this compound would be fundamental for a comprehensive understanding of its intrinsic molecular characteristics and serve as a basis for more complex simulations.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the known three-dimensional structure of a biological target (e.g., a protein) to design or discover new ligands that bind to it with high affinity and specificity chem960.com. This compound, as a modified amino acid, can serve as a scaffold or a building block in the design of such ligands.

Virtual screening is a computational technique used in SBDD to rapidly search large chemical libraries for compounds likely to bind to a target protein chem960.com. This process significantly reduces the number of compounds that need to be experimentally tested, thereby accelerating drug discovery. Lead optimization, following initial hits from virtual screening, involves improving the potency, selectivity, and pharmacokinetic properties of promising compounds chem960.com.

The cis-5-phenylproline scaffold has been utilized in the design of small-molecule thrombin inhibitors. In such studies, a three-dimensional computational model of the thrombin active site is constructed and optimized for docking small-molecule organic compounds and calculating the energies of inhibitor-enzyme interactions. For derivatives containing 5-phenylpyrrolidine-2,4-dicarboxylic acids, molecular modeling predicted specific Cl-π interactions between the inhibitors and the S1 pocket of thrombin. The synthesized compounds demonstrated in vitro thrombin deactivation, and their inhibition properties showed good correlations with the computational predictions, highlighting the utility of the cis-5-phenylproline scaffold in developing potential antithrombin agents. While the studies indicate successful application of molecular docking and correlation with in vitro activity, detailed numerical docking scores or specific iterative lead optimization strategies beyond this correlation were not explicitly provided in the search results.

The prediction of molecular and binding properties is crucial for assessing a compound's drug-likeness and its potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET) chem960.com. These in silico predictions help in filtering out unsuitable candidates early in the drug development pipeline.

Homology Modeling for Biological Systems

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a related homologous protein (template) orcid.org. This method is particularly valuable when experimental structures are unavailable, providing structural insights crucial for understanding protein function and interactions.

This compound has been incorporated into peptide structures to study their interactions with biological systems using homology modeling. A notable example involves the homology model of α-conotoxin ImI, where a 5-R-phenylproline residue was introduced at position 6. When this modified α-conotoxin ImI-[Pro 6 (5-R-phenyl)] was modeled bound to the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), the phenyl substituent at the 5-R-position of Pro 6 in ImI was found to lead to an efficient π-stacking interaction with the binding site residues of the α7 nAChR. This demonstrates how homology modeling can be used to predict specific molecular interactions and understand the impact of amino acid modifications on the binding of peptides to their biological targets.

Future Research Directions and Emerging Trends

Development of Enhanced Asymmetric Synthetic Routes

The development of efficient and highly selective synthetic routes to produce specific stereoisomers of 5-phenylproline is a primary focus of ongoing research. Enhanced asymmetric synthesis is crucial for producing enantiomerically pure compounds, which are vital for applications in catalysis and medicine.

One promising approach is the use of phase-transfer catalytic alkylation. Research has demonstrated an efficient method for the enantioselective synthesis of (2R)-5-phenyl-2-alkylproline tert-butyl esters. This method involves the alkylation of a pyrrole (B145914) precursor in the presence of chiral quaternary ammonium (B1175870) catalysts, achieving high enantiomeric excess (up to 97%). Subsequent diastereoselective reduction yields the desired chiral 5-phenyl-2-alkylprolines. nih.gov These methods provide a robust platform for creating chiral α-alkylated analogues that can serve as organocatalysts or as building blocks for biologically active molecules. nih.gov

Another innovative strategy integrates photocatalysis with enzymatic processes. A one-pot photo-enzymatic cascade has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds like pyrrolidine (B122466). rsc.org This process couples a light-driven cross-coupling reaction with a biocatalytic carbene transfer, catalyzed by an engineered carbene transferase, to produce chiral α-functionalized phenylpyrrolidine compounds with excellent stereoselectivity (up to 99% ee). rsc.org Such sustainable catalytic systems represent a significant advancement in creating structurally diverse and enantiopure this compound derivatives.

Future efforts will likely concentrate on broadening the substrate scope of these reactions, improving catalyst efficiency, and developing scalable processes suitable for industrial application. The goal is to create a versatile toolbox of synthetic methods that can deliver a wide array of this compound analogues with precise stereochemical control.

Exploration of Enantiopure this compound for Advanced Bioactive Compounds

Enantiopure this compound and its derivatives are valuable scaffolds for the construction of advanced bioactive compounds. The specific three-dimensional arrangement of these chiral molecules is key to their interaction with biological targets like enzymes and receptors.

The synthesis of chiral 5-phenyl-2-alkylprolines opens the door to creating analogues of biologically active compounds. For instance, they can be applied to the synthesis of potential Cholecystokinin (CCK) antagonists, which are of interest for their potential therapeutic effects. nih.gov The conformational rigidity and specific stereochemistry of the proline ring, combined with the phenyl group, provide a unique framework for designing molecules that can selectively modulate biological pathways.

Furthermore, the principles guiding the development of bioactive compounds from other natural products can be applied to this compound. Bioactive compounds, including alkaloids and polyphenols, often derive their neuroprotective, anti-inflammatory, or anticancer activities from their precise chemical structures. nih.govnih.gov By using enantiopure this compound as a starting material, medicinal chemists can design novel molecules that mimic the structural motifs of known bioactive compounds or explore new chemical space to identify compounds with unique therapeutic properties. The future in this area involves screening libraries of enantiopure this compound derivatives against a range of biological targets to uncover new leads for drug discovery.

Rational Design of Membrane-Specific and Chiral Shuttles

A particularly exciting area of research is the rational design of this compound-based peptides as shuttles to transport molecules across biological membranes, such as the blood-brain barrier (BBB). The BBB is a major obstacle to delivering drugs to the central nervous system, and strategies to overcome it are in high demand.

Researchers have designed and synthesized tetrapeptides of phenylproline, denoted as (PhPro)₄, which act as BBB shuttles operating through passive diffusion. researchgate.net A key advantage of these shuttles is their significantly improved water solubility—three orders of magnitude higher than previous gold-standard shuttles—which is a critical property for practical application. researchgate.net The incorporation of the phenyl group onto the rigid proline sequence appears to enhance membrane penetration. researchgate.net

Crucially, the transport efficiency of these shuttles is highly dependent on their stereochemistry. Studies of 16 different (PhPro)₄ stereoisomers revealed that chirality plays a significant role in their interaction with the lipid bilayer of the BBB. researchgate.net Some enantiomeric pairs showed high discrimination, where one enantiomer exhibited high transport values while the other had significantly lower permeability. This finding confirms that the cell membrane can be enantioselective in passive diffusion processes and opens the door for designing highly specific transport systems. researchgate.net

The rational design of these shuttles involves optimizing the peptide sequence and stereochemistry to achieve selective delivery to specific cell types or tissues. Future work will focus on:

Cargo Attachment: Attaching therapeutically relevant cargos, such as the neurotransmitter precursor L-DOPA and the GABA uptake inhibitor nipecotic acid, to these shuttles to confirm and enhance their delivery capabilities. researchgate.net

Membrane Specificity: Tailoring the chiral and conformational properties of the shuttles to target specific membranes, which could have applications in oncology and cell labeling. researchgate.net

Predictive Models: Developing computational models to predict the transport properties of different stereoisomers, thereby accelerating the design of more effective shuttles.

Table 1: Comparison of Phenylproline-Based Shuttle Properties

This table is interactive. You can sort and filter the data.

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Shuttle Composition | Tetrapeptides of this compound ((PhPro)₄) | Provides a conformationally restricted and chiral backbone. | researchgate.net |

| Transport Mechanism | Passive Diffusion | Avoids the need for specific biological transporters. | researchgate.net |

| Water Solubility | 3 orders of magnitude improvement over previous shuttles. | Enhances bioavailability and ease of formulation. | researchgate.net |

| Chiral Discrimination | Enantiomeric pairs show significantly different transport values. | Allows for the design of highly specific delivery systems. | researchgate.net |

| Confirmed Cargos | L-DOPA, Nipecotic Acid | Demonstrates versatility in transporting therapeutic agents. | researchgate.net |

Investigation of this compound Derivatives for Novel Therapeutic Targets

The structural versatility of this compound makes its derivatives promising candidates for investigation against a range of novel therapeutic targets. The development of multi-target drugs is an emerging paradigm in medicinal chemistry, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov

Derivatives of this compound can be designed to interact with various biological systems. As previously mentioned, they are being explored as potential CCK antagonists. nih.gov Beyond that, the core structure can be modified to target other receptors, enzymes, or protein-protein interactions. For example, arylpiperazine derivatives, which share some structural similarities with phenyl-substituted cyclic amines, have shown promise as neuroprotective agents by exhibiting antioxidant and anticholinesterase activity. nih.gov This suggests that this compound derivatives could be similarly functionalized to target pathways involved in neurodegeneration.

In cancer therapy, the focus has shifted towards agents that act on specific cellular targets. mdpi.com The unique three-dimensional structure of this compound can be used as a scaffold to design inhibitors of protein-protein interactions, which are often implicated in cancer progression. nih.gov The future of this research involves synthesizing libraries of diverse this compound derivatives and employing high-throughput screening methods to identify compounds that modulate the activity of novel therapeutic targets. This exploration could lead to the discovery of first-in-class drugs for a variety of diseases.

Integration of Advanced Computational Methods in Design and Discovery

Advanced computational methods are becoming indispensable tools in modern chemical research and drug discovery, and their integration is set to accelerate the development of this compound-based applications. These methods allow researchers to model molecular interactions, predict properties, and design novel compounds with greater efficiency. nih.gov

Computational approaches can be applied at every stage of the research and development process for this compound:

Synthesis Design: Computational studies can help elucidate reaction mechanisms and understand the factors controlling stereoselectivity. For instance, modeling has been used to understand the role of the active site in an engineered enzyme that catalyzes the enantioselective functionalization of phenylpyrrolidine, demonstrating how the binding pocket provides a stable environment to enhance enantioselectivity. rsc.org

Virtual Screening: Large libraries of virtual this compound derivatives can be screened against the 3D structures of therapeutic targets (e.g., enzymes, receptors) using molecular docking simulations. This process can identify promising hit compounds for further experimental validation, saving significant time and resources. nih.gov

Rational Shuttle Design: Molecular dynamics simulations can be used to model the interaction of different this compound-based shuttle stereoisomers with lipid bilayers. These simulations can provide insights into the mechanism of membrane transport and help predict which designs will be most effective, guiding the rational design of membrane-specific shuttles.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound derivatives. This allows for the early identification of candidates with poor pharmacokinetic profiles, enabling researchers to focus on compounds with a higher likelihood of success. mdpi.com

The synergy between computational modeling and experimental work is crucial. Predictive models can guide experimental efforts, while experimental results provide the data needed to refine and validate the computational models. This integrated approach will be key to unlocking the full potential of this compound and its derivatives in the future.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Phenylproline to ensure reproducibility?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent choice, temperature, and catalyst). For novel derivatives, confirm purity via HPLC (>95%) and characterize using -NMR and -NMR to verify stereochemistry and substituent placement. For reproducibility, document all steps in the Supplementary Information, including raw spectral data and chromatograms. Reference established protocols for analogous proline derivatives to minimize variability .

Q. How can researchers distinguish this compound from its structural analogs during characterization?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare chemical shifts of the phenyl group (δ 7.2–7.5 ppm in -NMR) and proline backbone (δ 3.0–4.5 ppm for α-protons).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) with exact mass matching theoretical values (e.g., this compound: CHNO, m/z 191.0946).

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Q. What statistical methods are appropriate for assessing the purity of this compound in heterogeneous reaction mixtures?

- Methodological Answer : Apply ANOVA to compare batch-to-batch variability, with Tukey’s post-hoc test for pairwise comparisons. Use HPLC peak integration (≥95% area) as the primary metric. Report confidence intervals (95%) and standard deviations in Supplementary Information. For trace impurities, employ LC-MS to identify byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line differences, assay conditions). Perform meta-analysis with random-effects models to quantify heterogeneity (I statistic). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .

Q. What experimental designs are optimal for studying the conformational stability of this compound in peptide chains under physiological conditions?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix vs. β-turn) at varying pH (4–9) and temperatures (25–45°C). Pair with molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to correlate experimental data with energy minima. Report RMSD values and Ramachandran plots in Supplementary Information .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s reactivity in novel peptide syntheses?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., prolyl hydroxylases).

- DFT Calculations : Calculate activation energies for key reactions (e.g., ring-opening) at the B3LYP/6-31G* level.

- Validation : Compare computational predictions with kinetic data (e.g., Arrhenius plots from stopped-flow experiments) .

Q. What strategies mitigate bias when analyzing this compound’s role in modulating protein-protein interactions (PPIs)?

- Methodological Answer : Employ blinded analysis for imaging (e.g., fluorescence microscopy) and SPR datasets. Pre-register hypotheses (e.g., “this compound disrupts PPI X”) on platforms like Open Science Framework. Use negative controls (e.g., D-proline analogs) to isolate stereospecific effects .

Data Reporting and Ethical Compliance

Q. How should researchers document unexpected results in this compound studies to ensure transparency?

- Methodological Answer : Include a dedicated “Anomalous Observations” section in Supplementary Information. Provide raw data (e.g., failed reaction logs, outlier spectra) and hypotheses for deviations (e.g., trace metal contamination). Reference FAIR data principles for repository uploads (e.g., Zenodo) .

Q. What ethical frameworks apply when using this compound in animal studies targeting neurological disorders?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design (sample size justification, randomization). Obtain IACUC approval (protocol #XYZ) with explicit endpoints (e.g., mortality thresholds). Report adverse events (e.g., neurotoxicity) regardless of significance .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Parameters | Application | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in HO/MeOH gradient | Purity assessment | |

| -NMR | 500 MHz, DO | Stereochemical confirmation | |

| LC-MS | ESI+, m/z 191.0946 | Impurity profiling |

Table 2 : Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Batch variability | Standardize synthesis protocols | |

| Assay interference | Use negative controls (D-proline) | |

| Overinterpretation | Pre-register hypotheses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。